molecular formula C24H34N6OS B11608509 N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11608509
M. Wt: 454.6 g/mol
InChI Key: UQJNJAYVEVQTMM-UHFFFAOYSA-N
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Description

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes a morpholine ring, a thia-tetrazatetracyclo system, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride in the presence of a base such as sodium hydroxide.

    Construction of the thia-tetrazatetracyclo system: This involves a series of cyclization reactions, often using reagents such as phosphorus pentachloride and sodium azide.

    Introduction of the dibutylamine group: This step typically involves the reaction of the intermediate compound with dibutylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, hydrochloric acid, acetone, and water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Morpholine derivatives: Compounds containing the morpholine ring, which may have different substituents and exhibit distinct chemical reactivity and biological activity.

    Thia-tetrazatetracyclo compounds: Compounds with the thia-tetrazatetracyclo system, which may have different substituents and exhibit unique chemical and biological properties.

The uniqueness of N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[87002,7

Properties

Molecular Formula

C24H34N6OS

Molecular Weight

454.6 g/mol

IUPAC Name

N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C24H34N6OS/c1-3-5-11-29(12-6-4-2)23-21-20(26-28-27-23)19-17-9-7-8-10-18(17)22(25-24(19)32-21)30-13-15-31-16-14-30/h3-16H2,1-2H3

InChI Key

UQJNJAYVEVQTMM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Origin of Product

United States

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